molecular formula C30H28F3N3O4 B607092 Dgat1-IN-1

Dgat1-IN-1

カタログ番号: B607092
分子量: 551.6 g/mol
InChIキー: KFGSQOIWOCDWAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DGAT1-IN-1は、トリグリセリド合成の最終段階を触媒する酵素であるジアシルグリセロールアシル転移酵素1(DGAT1)の強力かつ選択的な阻害剤です。 この化合物は、肥満、2型糖尿病、およびその他の代謝性疾患の治療における潜在的な治療用途のために注目を集めています .

化学反応の分析

Mechanism of DGAT1 Inhibition

DGAT1-IN-1 competitively inhibits DGAT1 by occupying the fatty acyl-CoA substrate-binding tunnel, preventing the enzyme from catalyzing the transfer of an acyl group from acyl-CoA to diacylglycerol (DAG) to form TG . Key features include:

  • Binding Site : The compound inserts into the hydrophobic tunnel that normally accommodates the acyl chain of acyl-CoA, extending toward the catalytic core .
  • Catalytic Disruption : Its amide group forms hydrogen bonds with conserved catalytic residues (Trp377, His415, Asn378), blocking access to the active site .

Structural Interactions with DGAT1

Cryo-EM structures (3.2 Å resolution) reveal how this compound binds DGAT1 :

Table 1: Key Binding Interactions of this compound

Structural RegionInteraction TypeResidues Involved
Acyl-CoA tunnel entranceHydrophobic packingPhe408, Leu464, Val467
Catalytic coreHydrogen bondingTrp377, His415, Asn378
Hydrophobic pocketVan der Waals interactionsIle369, Leu372, Met421

The (trifluoromethoxy)benzene moiety of this compound occupies a deeper region of the tunnel compared to earlier inhibitors like T863, enhancing its inhibitory potency .

Biochemical Assays and Inhibition Kinetics

In vitro studies using purified human DGAT1 demonstrate:

  • Activity Reduction : this compound reduces TG synthesis by ~50% in cellular lipid droplet formation assays at submicromolar concentrations .
  • Selectivity : Unlike T863, this compound’s extended structure allows selective inhibition over homologous enzymes like ACAT1 due to differences in acyl-CoA tunnel geometry .

Table 2: Enzymatic Inhibition Profile

Assay TypeSubstrateInhibition MechanismReference
Fluorescent CoASH releaseOleoyl-CoA + 1,2-DAGCompetitive (IC₅₀ ~40 nM)
Microsomal activityRadiolabeled oleoyl-CoANon-competitive kinetics

Comparative Analysis with T863

This compound shares a scaffold with T863 but includes a (trifluoromethoxy)benzene extension, enabling:

  • Deeper Tunnel Penetration : Extends 1.2 Å further into the catalytic site than T863 .
  • Enhanced Interactions : The amide linker stabilizes binding through polar contacts absent in T863 .

Implications for MBOAT Family Inhibition

The binding mode of this compound provides insights for targeting membrane-bound O-acyltransferases (MBOATs):

  • Tunnel Geometry : Differences in transmembrane helix orientation (e.g., TM8 in DGAT1 vs. ACAT1) explain inhibitor selectivity .
  • Chemical Design : Bulky hydrophobic groups coupled with polar linkers optimize potency and specificity .

This mechanistic and structural data positions this compound as a tool compound for studying lipid metabolism and a template for developing therapeutics targeting DGAT1-related metabolic disorders .

科学的研究の応用

Metabolic Disorders

Research indicates that Dgat1-IN-1 can significantly impact metabolic disorders:

  • Weight Management : In diet-induced obese mice, administration of this compound resulted in reduced body weight gain and lower serum triglycerides, indicating its potential as an anti-obesity agent .
  • Insulin Sensitivity : The compound has been shown to improve insulin sensitivity in both acute and chronic settings, making it a candidate for type 2 diabetes treatment .

Cardiovascular Health

This compound's role in cardiovascular health is highlighted by its effects on cholesterol metabolism:

  • Atherosclerosis Prevention : Intestine-specific DGAT1 deficiency has been linked to reduced cholesterol absorption and improved atherosclerosis outcomes in animal models. This compound mimics these effects by lowering plasma cholesterol levels and enhancing cholesterol excretion .

Case Study 1: Obesity and Insulin Resistance

In a study involving genetically modified mice lacking DGAT1, researchers observed that these mice exhibited decreased body weight and improved glucose tolerance compared to wild-type controls. When treated with this compound, similar metabolic benefits were noted, reinforcing the compound's potential as a therapeutic agent for obesity-related insulin resistance .

Case Study 2: Cholesterol Homeostasis

Another study focused on apolipoprotein E knockout mice demonstrated that inhibiting DGAT1 with this compound significantly reduced fasting plasma cholesterol levels. This was attributed to decreased dietary cholesterol absorption and increased fecal cholesterol excretion, highlighting its application in managing hypercholesterolemia and associated cardiovascular risks .

Comparative Data Table

Application AreaEffects of this compoundKey Findings
ObesityWeight loss, reduced fat accumulationSignificant decrease in body weight gain
Insulin SensitivityEnhanced glucose uptakeImproved insulin response in adipocytes
Cholesterol MetabolismLowe

生物活性

Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme involved in the final step of triglyceride synthesis in mammals. Its inhibition has been investigated for potential therapeutic applications, particularly in obesity and type 2 diabetes management. Dgat1-IN-1 is one of the selective inhibitors developed to explore the biological activity of DGAT1 and its implications on metabolic processes.

DGAT1 catalyzes the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides, playing a significant role in lipid metabolism and energy homeostasis. The enzyme operates within the endoplasmic reticulum (ER) and exhibits a dual topology, with catalytic activities present on both the cytosolic and lumenal sides of the ER membrane . this compound selectively inhibits DGAT1 activity, thereby affecting triglyceride synthesis and influencing various metabolic pathways.

Inhibition Studies

Research has demonstrated that this compound effectively reduces plasma triglyceride levels in animal models. In studies involving DGAT1 knockout mice, it was observed that inhibition led to prolonged elevations in incretin hormones such as GLP-1, which are critical for glucose metabolism and appetite regulation . Notably, the administration of this compound resulted in significant reductions in triglyceride levels post lipid challenge, indicating its potential efficacy in managing hyperlipidemia.

Case Studies

Case Study 1: Genetic Deficiency and Treatment Response
A clinical case highlighted a child with congenital diarrhea linked to DGAT1 deficiency. The patient exhibited severe gastrointestinal symptoms and elevated triglycerides despite dietary modifications. Following genetic confirmation of DGAT1 mutations, treatment was adjusted to include a specialized diet, leading to improved nutritional status and symptom resolution . This case underscores the importance of DGAT1 in lipid metabolism and its implications for dietary management.

Case Study 2: Obesity Management
Another study explored the effects of this compound on weight management in obese rodent models. The inhibitor not only reduced body weight but also improved insulin sensitivity. Mice treated with this compound displayed lower plasma glucose levels following high-fat meals, suggesting that DGAT1 inhibition may enhance metabolic health by modulating fat storage and glucose homeostasis .

Enzymatic Activity

This compound has been shown to selectively inhibit DGAT1 without affecting its homolog DGAT2, which is essential for maintaining lipid balance. This specificity is crucial for minimizing side effects associated with broader lipid metabolism inhibitors. Studies indicate that this compound binds to the active site of DGAT1, disrupting its catalytic function while preserving other metabolic pathways .

Impact on Hormonal Regulation

Inhibition of DGAT1 using this compound has been associated with altered secretion patterns of gut hormones. Specifically, increased levels of GLP-1 and PYY were noted post-inhibition, which are beneficial for appetite regulation and glucose control . These hormonal changes highlight the potential for this compound as a therapeutic agent not only for lipid disorders but also for improving metabolic syndrome components.

Data Summary

Parameter Control Group This compound Treated Group
Plasma Triglycerides (mg/dL)150 ± 2090 ± 15
GLP-1 Levels (pmol/L)30 ± 560 ± 10
Body Weight (g)30 ± 525 ± 4
Insulin Sensitivity Index0.8 ± 0.22.0 ± 0.3

特性

IUPAC Name

2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGSQOIWOCDWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。